molecular formula C15H21NO3 B13471789 benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate CAS No. 213672-78-7

benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate

Cat. No.: B13471789
CAS No.: 213672-78-7
M. Wt: 263.33 g/mol
InChI Key: YGKOCIWFRPQJLH-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate is a chemical compound with a complex structure that includes a benzyl group, a cyclohexyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate typically involves the reaction of benzyl chloroformate with (1S,2R)-2-(hydroxymethyl)cyclohexylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

  • Dissolve (1S,2R)-2-(hydroxymethyl)cyclohexylamine in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature to control the reaction rate.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzyl N-[(1S,2R)-2-(carboxyl)cyclohexyl]carbamate.

    Reduction: Formation of benzyl N-[(1S,2R)-2-(aminomethyl)cyclohexyl]carbamate.

    Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug or in drug delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The hydroxymethyl and carbamate groups play crucial roles in these interactions by forming hydrogen bonds or covalent bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler compound with a similar carbamate functional group but lacking the cyclohexyl ring.

    N-Benzyl-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-2,4,6-trimethylbenzenesulfonamide: A compound with a similar benzyl group but different substituents and functional groups.

Uniqueness

Benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a cyclohexyl ring

Properties

CAS No.

213672-78-7

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate

InChI

InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14-/m0/s1

InChI Key

YGKOCIWFRPQJLH-KBPBESRZSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CO)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.